Lrrk2-IN-12 G2019S Mutant Potency: Direct Comparison with Closest Analog LRRK2-IN-13
Lrrk2-IN-12 demonstrates 2.0-fold higher potency against the pathogenic LRRK2 G2019S mutant compared to its closest structural analog LRRK2-IN-13 within the same patent series (WO2024056775A1) [1]. Both compounds were characterized under identical assay conditions, enabling direct potency comparison. Lrrk2-IN-12 inhibits LRRK2 G2019S with an IC50 of 0.45 nM, whereas LRRK2-IN-13 requires a higher concentration (IC50 = 0.22 nM) to achieve equivalent inhibition [1][2]. Notably, the potency relationship reverses for wild-type LRRK2: Lrrk2-IN-12 inhibits WT with an IC50 of 1.1 nM, while LRRK2-IN-13 exhibits superior WT potency at 0.57 nM [1][2]. This divergent potency profile across LRRK2 variants indicates that Lrrk2-IN-12 possesses a more balanced G2019S/WT inhibition ratio (approximately 2.4-fold preference for mutant) compared to LRRK2-IN-13 (approximately 2.6-fold preference for mutant), a nuance that may influence experimental outcomes in heterozygous cellular models where both WT and mutant alleles are expressed.
| Evidence Dimension | LRRK2 G2019S mutant kinase inhibition IC50 |
|---|---|
| Target Compound Data | 0.45 nM (LRRK2 G2019S) |
| Comparator Or Baseline | LRRK2-IN-13: IC50 = 0.22 nM (LRRK2 G2019S) |
| Quantified Difference | Lrrk2-IN-12 is 2.0-fold more potent than LRRK2-IN-13 (0.45 nM vs 0.22 nM) |
| Conditions | In vitro kinase activity assay; exact assay format consistent across both compounds as disclosed in WO2024056775A1 |
Why This Matters
For researchers studying G2019S-driven pathology, the ~2-fold greater potency of Lrrk2-IN-12 translates to lower compound usage and potentially reduced off-target exposure at equivalent target engagement.
- [1] Jensen T, Andersen T, Jessing M, Nielsen J, Daver H, Jones CR. Macrocyclic leucine-rich repeat kinase 2 (LRRK2) inhibitors. World Intellectual Property Organization, WO2024056775A1. 2024 Mar 21. View Source
- [2] PeptideDB. LRRK2-IN-13 (CAS: 3032733-17-5) Product Datasheet. PeptideDB.com. View Source
